

An In-depth Technical Guide to Guaiacol: Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacol, systematically named 2-methoxyphenol, is a naturally occurring organic compound found in wood smoke, creosote, and various essential oils.[1] It is a key aromatic compound that contributes to the flavor and aroma of many substances, including roasted coffee and whiskey.[1] Beyond its sensory characteristics, **guaiacol** serves as a versatile precursor in the synthesis of a wide range of flavorants, fragrances, and pharmaceuticals, most notably vanillin and the expectorant guaifenesin.[2][3] This guide provides a comprehensive overview of **guaiacol**'s chemical structure, physicochemical properties, synthesis, reactivity, and its diverse biological activities, offering valuable insights for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

Guaiacol is a monosubstituted phenol with a methoxy group at the ortho position of the hydroxyl group on the benzene ring. Its chemical formula is C₇H₈O₂.[4] This structure imparts a unique combination of chemical and physical properties that are critical to its reactivity and applications.

Below is a summary of the key physicochemical properties of **quaiacol**:



Property	Value	Referen
Molecular Formula	C7H8O2	
Molecular Weight	124.14 g/mol	_
Appearance	Colorless to pale yellow crystalline solid or oily liquid	
Odor	Smoky, phenolic, medicinal	_
Melting Point	26–32 °C	_
Boiling Point	204–206 °C	_
Density	~1.112 g/mL (liquid), ~1.129 g/cm³ (solid)	
Solubility	Slightly soluble in water (17-23.3 g/L at 15-25°C). Soluble in ethanol, ether, chloroform, glycerol, and aqueous alkaline solutions.	
рКа	9.98	-

Synthesis and Chemical Reactivity Synthesis of Guaiacol

Industrially, **guaiacol** is primarily synthesized through the methylation of catechol (1,2-dihydroxybenzene) using reagents such as dimethyl sulfate or dimethyl carbonate in the presence of a base.

Key Industrial Synthesis Method:

 Methylation of Catechol: This process involves the reaction of catechol with a methylating agent. For example, using dimethyl sulfate and a base like potash (potassium carbonate) or sodium hydroxide. C₆H₄(OH)₂ + (CH₃O)₂SO₂ → C₆H₄(OH)(OCH₃) + HO(CH₃O)SO₂

Other laboratory-scale synthesis methods include:



- Hydrolysis of o-anisidine: The diazonium salt of o-anisidine can be hydrolyzed to yield guaiacol.
- Selective mono-demethylation of veratrole (1,2-dimethoxybenzene): This involves the removal of one methyl group from veratrole.

Chemical Reactivity

The chemical reactivity of **guaiacol** is governed by the hydroxyl and methoxy functional groups on the aromatic ring.

- Precursor for Vanillin Synthesis: A significant industrial application of guaiacol is in the
 production of vanillin. The process typically involves the condensation of guaiacol with
 glyoxylic acid, followed by oxidation and decarboxylation.
- Electrophilic Aromatic Substitution: The hydroxyl and methoxy groups are activating and ortho-, para-directing, making the benzene ring susceptible to electrophilic substitution reactions.
- Oxidation: Guaiacol can be oxidized to form colored products. For instance, in the presence
 of peroxidase and hydrogen peroxide, it is oxidized to tetraguaiacol, a colored compound.
 This reaction forms the basis of a common enzymatic assay.
- Etherification: The hydroxyl group can be etherified. For example, its reaction with glycerol ethers forms guaifenesin.

Biological Activities and Mechanisms of Action

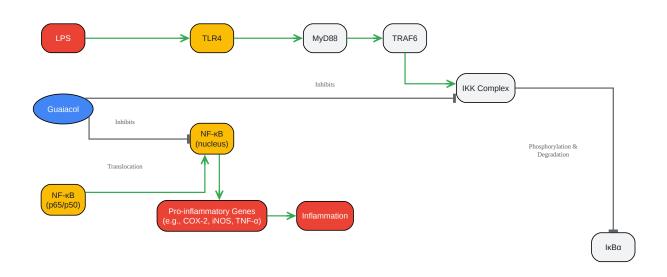
Guaiacol exhibits a range of biological activities, making it a molecule of interest in pharmacology and drug development.

Anti-inflammatory Activity

Guaiacol has demonstrated anti-inflammatory properties. It can inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, and the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of proinflammatory genes. By suppressing these pathways, **guaiacol** can reduce the production of inflammatory mediators.



Below is a diagram illustrating the proposed anti-inflammatory mechanism of **guaiacol**.



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Caption: Proposed anti-inflammatory mechanism of **guaiacol** via inhibition of the NF-κB signaling pathway.

Antioxidant Activity

Guaiacol acts as an antioxidant by scavenging reactive oxygen species (ROS). The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. This activity is being explored for its potential in preventing and treating diseases associated with oxidative damage.

Expectorant Properties

One of the most well-known medicinal uses of **guaiacol** and its derivatives (like guaifenesin) is as an expectorant. The proposed mechanism involves irritation of the gastric mucosa, which in turn stimulates an increase in the volume and a decrease in the viscosity of respiratory tract secretions. This facilitates the removal of mucus from the airways.



Antimicrobial and Antifungal Activity

Guaiacol exhibits antimicrobial properties against a range of bacteria and fungi. Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to increased permeability and leakage of cellular contents. Studies have shown that **guaiacol** can inhibit fungal growth and mycotoxin production by interfering with cellular processes such as calcium ion transport.

Other Biological Activities

Recent research has uncovered other potential therapeutic applications for **guaiacol**. It has been identified as a candidate for treating adult polyglucosan body disease by lowering polyglucosan levels. It has also been shown to have antiseptic and local anesthetic properties.

Experimental Protocols

This section provides an overview of common experimental methodologies used to characterize and evaluate the properties of **guaiacol**.

Guaiacol Peroxidase Assay

This spectrophotometric assay is widely used to measure peroxidase activity, with **guaiacol** acting as the substrate.

- Principle: In the presence of hydrogen peroxide (H₂O₂), peroxidase catalyzes the oxidation of **guaiacol** to form a colored product, tetra**guaiacol**. The rate of formation of tetra**guaiacol** is monitored by measuring the increase in absorbance at 470 nm.
- Reagents:
 - Potassium phosphate buffer (e.g., 0.05 M, pH 7.0)
 - Guaiacol solution (e.g., 2.7 mM)
 - Hydrogen peroxide solution (e.g., 2 mM)
 - Enzyme extract



• Procedure:

- Prepare a reaction mixture containing the phosphate buffer, guaiacol solution, and hydrogen peroxide solution.
- Initiate the reaction by adding the enzyme extract.
- Immediately measure the change in absorbance at 470 nm over a set period using a spectrophotometer.
- Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of tetraguaiacol (26.6 mM⁻¹cm⁻¹).

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of compounds.

 Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Reagents:

- DPPH solution in a suitable solvent (e.g., methanol or ethanol)
- Guaiacol solution at various concentrations
- Positive control (e.g., ascorbic acid or Trolox)

Procedure:

- Add a solution of guaiacol at different concentrations to a DPPH solution.
- Incubate the mixture in the dark for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solution at 517 nm.



Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀
 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the identification and quantification of **guaiacol**.

HPLC Method:

- Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
- Typical Conditions:
 - Column: A reverse-phase column, such as a C18 or a specialized column like Primesep 100, is often used.
 - Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically employed in an isocratic or gradient elution mode.
 - Detection: UV detection at a wavelength around 275 nm is common for guaiacol.

GC-MS Method:

- Principle: GC separates volatile compounds based on their boiling points and interactions
 with a stationary phase. The separated compounds are then ionized and detected by a
 mass spectrometer, which provides information about their mass-to-charge ratio, allowing
 for identification.
- Typical Conditions:
 - Column: A capillary column with a non-polar or medium-polarity stationary phase is generally used.
 - Carrier Gas: Helium is a common carrier gas.



- Injection: Split or splitless injection can be used depending on the sample concentration.
- Ionization: Electron ionization (EI) is typically used.
- Analysis: The mass spectrum of the eluting peak corresponding to guaiacol is compared with a reference library for confirmation.

Conclusion

Guaiacol is a molecule of significant scientific and industrial importance. Its well-defined chemical structure and properties make it a valuable precursor for a wide array of products in the flavor, fragrance, and pharmaceutical industries. The diverse biological activities of **guaiacol**, including its anti-inflammatory, antioxidant, and antimicrobial effects, underscore its potential for further research and development in the field of therapeutics. A thorough understanding of its synthesis, reactivity, and biological mechanisms, as outlined in this guide, is essential for harnessing its full potential in various scientific and commercial applications.

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